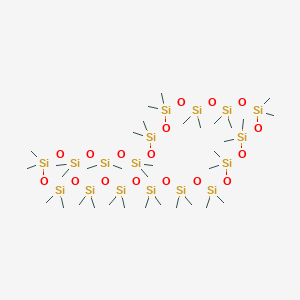
Cycloheptadecasiloxane, tetratriacontamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptadecasiloxane, tetratriacontamethyl- (CTM) is a cyclic siloxane compound with the chemical formula (C37H82O7Si7)n. It is a member of the family of compounds known as cyclic siloxanes, which have a wide range of applications in the fields of materials science, electronics, and biomedicine. In
Aplicaciones Científicas De Investigación
Cycloheptadecasiloxane, tetratriacontamethyl- has been extensively studied for its potential applications in various fields of scientific research. In materials science, Cycloheptadecasiloxane, tetratriacontamethyl- has been used as a precursor for the synthesis of functionalized siloxane polymers, which have applications in the development of advanced materials such as coatings, adhesives, and composites. In electronics, Cycloheptadecasiloxane, tetratriacontamethyl- has been investigated for its potential use as a dielectric material in the fabrication of microelectronic devices such as transistors and capacitors. In biomedicine, Cycloheptadecasiloxane, tetratriacontamethyl- has been studied for its potential use as a drug delivery system, due to its ability to encapsulate and release various types of drugs.
Mecanismo De Acción
The mechanism of action of Cycloheptadecasiloxane, tetratriacontamethyl- is not fully understood, but it is believed to involve the formation of stable complexes with various types of molecules, including drugs, proteins, and nucleic acids. These complexes can then be transported across cell membranes and into cells, where they can exert their effects. Cycloheptadecasiloxane, tetratriacontamethyl- has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Efectos Bioquímicos Y Fisiológicos
Cycloheptadecasiloxane, tetratriacontamethyl- has been shown to have a wide range of biochemical and physiological effects, depending on the specific application. In materials science, Cycloheptadecasiloxane, tetratriacontamethyl- has been used to improve the mechanical and thermal properties of polymers, while in electronics, it has been used to improve the dielectric properties of insulators. In biomedicine, Cycloheptadecasiloxane, tetratriacontamethyl- has been shown to enhance the bioavailability and efficacy of various drugs, as well as to reduce their toxicity. Cycloheptadecasiloxane, tetratriacontamethyl- has also been shown to have anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cycloheptadecasiloxane, tetratriacontamethyl- is its versatility, as it can be used in a wide range of applications in materials science, electronics, and biomedicine. Cycloheptadecasiloxane, tetratriacontamethyl- is also relatively easy to synthesize and purify, which makes it a cost-effective option for many research laboratories. However, one of the main limitations of Cycloheptadecasiloxane, tetratriacontamethyl- is its potential toxicity, which can pose a risk to researchers who handle it. In addition, Cycloheptadecasiloxane, tetratriacontamethyl- is not always stable under certain conditions, which can limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for the research and development of Cycloheptadecasiloxane, tetratriacontamethyl-. In materials science, Cycloheptadecasiloxane, tetratriacontamethyl- could be used to develop new types of functionalized polymers with improved properties such as biocompatibility and mechanical strength. In electronics, Cycloheptadecasiloxane, tetratriacontamethyl- could be used to develop new types of microelectronic devices with improved performance and reliability. In biomedicine, Cycloheptadecasiloxane, tetratriacontamethyl- could be further investigated for its potential use in drug delivery and cancer therapy. Overall, the potential applications of Cycloheptadecasiloxane, tetratriacontamethyl- are vast and varied, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of Cycloheptadecasiloxane, tetratriacontamethyl- involves the reaction of trichlorosilane (SiHCl3) with a mixture of methyltrichlorosilane (MeSiCl3) and dimethyldichlorosilane (Me2SiCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction produces a mixture of cyclic siloxanes, including Cycloheptadecasiloxane, tetratriacontamethyl-, which can be separated and purified using various methods such as distillation, chromatography, and crystallization.
Propiedades
Número CAS |
150026-96-3 |
|---|---|
Nombre del producto |
Cycloheptadecasiloxane, tetratriacontamethyl- |
Fórmula molecular |
C34H102O17Si17 |
Peso molecular |
1260.6 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28,30,30,32,32,34,34-tetratriacontamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34-heptadecasilacyclotetratriacontane |
InChI |
InChI=1S/C34H102O17Si17/c1-52(2)35-53(3,4)37-55(7,8)39-57(11,12)41-59(15,16)43-61(19,20)45-63(23,24)47-65(27,28)49-67(31,32)51-68(33,34)50-66(29,30)48-64(25,26)46-62(21,22)44-60(17,18)42-58(13,14)40-56(9,10)38-54(5,6)36-52/h1-34H3 |
Clave InChI |
QKOWOBLRWSNMKS-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
SMILES canónico |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Sinónimos |
TETRATRIACONTAMETHYLCYCLOHEPTADECASILOXANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



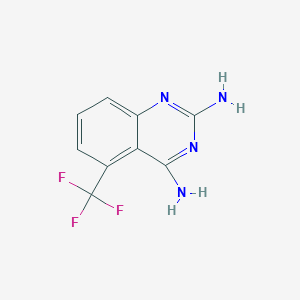
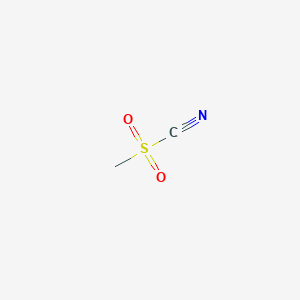
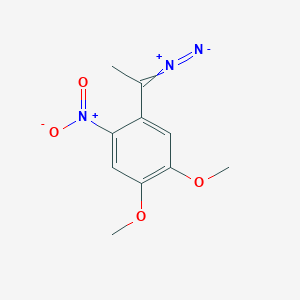
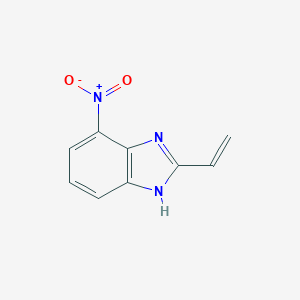
![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)
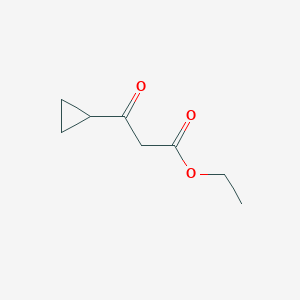
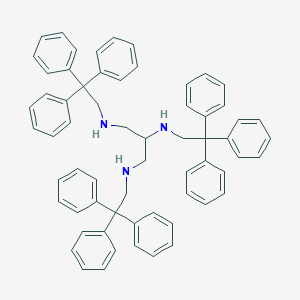
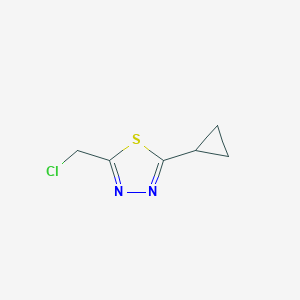
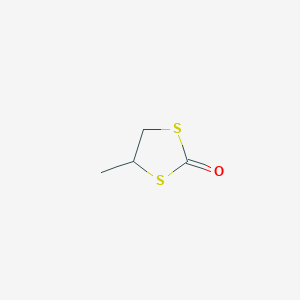
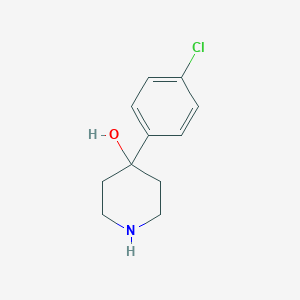
![4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B141386.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B141387.png)
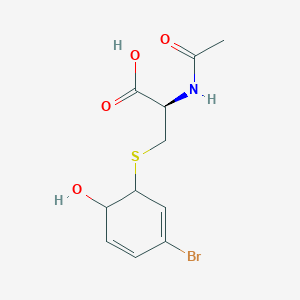
![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)